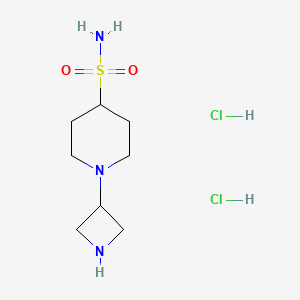

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is a chemical compound with the molecular formula C8H19Cl2N3O2S It is known for its unique structure, which includes an azetidine ring and a piperidine ring, both of which contribute to its distinct chemical properties

Vorbereitungsmethoden

The synthesis of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride typically involves multiple steps, starting with the preparation of the azetidine and piperidine precursors. One common synthetic route includes the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Formation of Piperidine Ring: The piperidine ring is often synthesized through a series of reactions involving the reduction of pyridine derivatives.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the azetidine and piperidine intermediates with sulfonyl chlorides under basic conditions.

Final Assembly: The final compound is obtained by combining the azetidine and piperidine intermediates, followed by purification and conversion to the dihydrochloride salt form.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide group and formation of corresponding amines and sulfonic acids.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Modulation of 11β-Hydroxysteroid Dehydrogenase Type 1

One of the primary applications of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1). This enzyme is crucial in the metabolism of glucocorticoids, and its inhibition can lead to decreased intracellular concentrations of active glucocorticoids. This property makes the compound potentially useful for treating various disorders, including:

- Metabolic Syndrome : A condition characterized by insulin resistance, dyslipidemia, obesity, and hypertension. The modulation of glucocorticoid levels may help manage this syndrome effectively .

- Type 2 Diabetes : The compound's ability to lower active glucocorticoid levels could be beneficial in managing blood glucose levels and reducing complications associated with diabetes .

- Cardiovascular Diseases : By addressing metabolic syndrome and diabetes, the compound may indirectly contribute to reducing cardiovascular risks .

Antibacterial Activity

Research indicates that compounds with sulfonamide structures, including this compound, exhibit significant antibacterial properties. These compounds have been evaluated against various bacterial strains, demonstrating moderate to strong activity. For instance:

- Activity Against Gram-negative Bacteria : Studies have shown that sulfonamides can inhibit bacterial growth effectively, particularly against strains like Salmonella typhi and Pseudomonas aeruginosa .

- Enzyme Inhibition : The sulfonamide moiety is known for its role in inhibiting specific enzymes such as urease and acetylcholinesterase, which are vital in various biological processes and disease mechanisms .

Case Study: Inhibition of Enzymatic Activity

A study synthesized a series of piperidine derivatives, including those with sulfonamide groups. The compounds were assessed for their ability to inhibit acetylcholinesterase and urease. Notably, certain derivatives exhibited strong inhibitory activity with IC50 values indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease and urinary infections .

Case Study: Anticancer Potential

Another significant area of research involves the anticancer potential of sulfonamide derivatives. Compounds similar to this compound have been designed as molecular hybrids for targeted cancer therapy. These compounds showed cytotoxic effects against various cancer cell lines, suggesting their utility in cancer treatment protocols .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings contribute to its binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in various applications .

Vergleich Mit ähnlichen Verbindungen

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride can be compared with other similar compounds, such as:

Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azetidine-3-carboxylic acid share the azetidine ring but differ in their functional groups and reactivity.

Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3-sulfonamide have similar structures but different substituents, affecting their chemical properties and applications.

Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole contain the sulfonamide group but lack the azetidine and piperidine rings, leading to different biological activities and uses.

The uniqueness of this compound lies in its combination of the azetidine and piperidine rings with the sulfonamide group, providing a distinct set of chemical and biological properties.

Biologische Aktivität

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to a class of sulfonamide derivatives, characterized by the presence of an azetidine ring and a piperidine moiety. Its chemical formula is C8H18Cl2N2O2S, indicating the presence of two hydrochloride groups which enhance its solubility in biological systems.

Antibacterial Properties

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, compounds derived from the sulfadiazine skeleton have shown higher efficacy against various bacterial strains compared to traditional sulfonamides. In particular, studies have highlighted:

- Activity Against Gram-positive Bacteria : this compound has been reported to display potent activity against Staphylococcus epidermidis , Enterococcus faecalis , and Pseudomonas aeruginosa .

- Mechanism of Action : The antibacterial action is attributed to the inhibition of bacterial folate synthesis, which is crucial for nucleic acid synthesis.

| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Azetidin-3-yl)piperidine-4-sulfonamide | Staphylococcus epidermidis | 0.5 µg/mL |

| 1-(Azetidin-3-yl)piperidine-4-sulfonamide | Enterococcus faecalis | 0.25 µg/mL |

| 1-(Azetidin-3-yl)piperidine-4-sulfonamide | Pseudomonas aeruginosa | 0.75 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays such as ferric reducing power and DPPH radical scavenging assays. Results indicated that it possesses significant antioxidant properties comparable to ascorbic acid, suggesting a dual role in protecting cells from oxidative stress while exerting antibacterial effects .

Anticancer Activity

Recent studies have also explored the anticancer properties of azetidinone derivatives, including those related to this compound:

- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells, demonstrating IC50 values in the nanomolar range .

- Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.05 |

| MDA-MB-231 | 0.03 |

| HT-29 (Colon) | 0.04 |

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on Mice with Induced Autoimmune Disease : In a model using DBA/1 mice treated with pristane, administration of related sulfonamide derivatives resulted in reduced autoantibody titers and modulation of inflammatory cytokines, suggesting potential therapeutic applications in autoimmune conditions .

- In Vitro Studies on Tumor Cells : Research involving human solid tumor cell lines demonstrated that compounds with similar structures significantly inhibited proliferation and induced apoptosis, further supporting their potential as anticancer agents .

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)piperidine-4-sulfonamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2S.2ClH/c9-14(12,13)8-1-3-11(4-2-8)7-5-10-6-7;;/h7-8,10H,1-6H2,(H2,9,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQBDQRUGNPZGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)N)C2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.